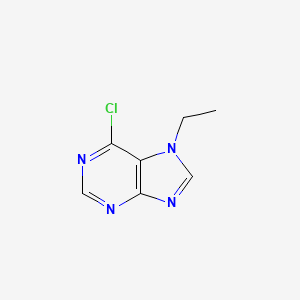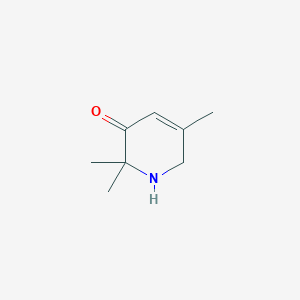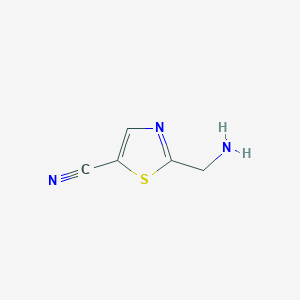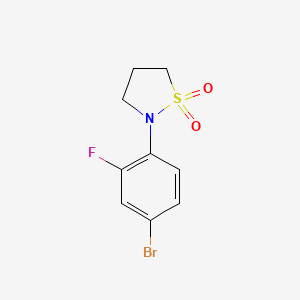![molecular formula C15H13Cl3N2O3S B3282408 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide CAS No. 749902-82-7](/img/structure/B3282408.png)
3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide
Overview
Description
“3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide” is a chemical compound with the molecular formula C15H13Cl3N2O3S and a molecular weight of 407.7 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl group attached to a 4-chlorophenyl group, which is further attached to a propanamide group with two additional chloro substituents . The compound binds in an L-shaped conformation with a chloroaromatic ring buried deeply in the S1 pocket .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 247.19°C, a predicted boiling point of 574.06°C, a predicted density of approximately 1.5 g/cm3, and a predicted refractive index of n20D 1.65 .Scientific Research Applications
Matrix Metalloproteinases Inhibition
Research has shown that compounds structurally related to 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide exhibit potent inhibitory effects on matrix metalloproteinases (MMPs). These enzymes play crucial roles in tissue remodeling and have been implicated in several pathological conditions, including cancer, cardiovascular diseases, and arthritis. For example, a study by Schröder et al. (2001) explored novel heterocyclic inhibitors of MMPs, highlighting the potential of these compounds in therapeutic interventions for MMP-related diseases Schröder et al., 2001.
Alzheimer's Disease Research
Compounds bearing resemblance to the chemical structure have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. A study by Rehman et al. (2018) focused on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives to explore their viability as drug candidates for Alzheimer’s disease, indicating the utility of such compounds in neurodegenerative disease research Rehman et al., 2018.
Antimicrobial Activity
Several studies have synthesized and evaluated derivatives of compounds similar to 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide for their antimicrobial properties. For instance, research conducted by Kubba and Rahim (2018) involved the synthesis, characterization, and antimicrobial evaluation of new two-amino-4-(4-chlorophenyl) thiazole derivatives, showcasing the antimicrobial potential of such compounds Kubba & Rahim, 2018.
Antitumor Activity
Research into sulfonamide compounds, including those structurally related to the discussed chemical, has identified promising antitumor activities. A study by Owa et al. (2002) explored the structure and gene expression relationship of antitumor sulfonamides, revealing the potential of such compounds in cancer research, particularly through the modulation of cell cycle and inhibition of tumor growth Owa et al., 2002.
properties
IUPAC Name |
3-chloro-N-[3-chloro-4-[(4-chlorophenyl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c16-8-7-15(21)19-12-5-6-14(13(18)9-12)24(22,23)20-11-3-1-10(17)2-4-11/h1-6,9,20H,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOYXROLCRIRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)CCCl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3282356.png)

![[4-(Propan-2-yl)cyclohexyl]methanamine](/img/structure/B3282373.png)




![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B3282415.png)
![2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3282418.png)
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B3282426.png)
